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Compound of Interest

Compound Name: P-gp modulator 2

Cat. No.: B12406802 Get Quote

Disclaimer: The compound "P-gp modulator 2" is not a recognized standard chemical

identifier. This guide focuses on Tariquidar (XR9576), a well-characterized, potent, and

selective third-generation P-glycoprotein (P-gp) modulator, as a representative example to fulfill

the prompt's requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction
Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, often mediated

by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

P-gp, encoded by the ABCB1 (formerly MDR1) gene, functions as an ATP-dependent efflux

pump, reducing the intracellular concentration of various chemotherapeutic agents. Tariquidar

(XR9576) is a potent, specific, and non-competitive third-generation P-gp inhibitor.[1][2] Unlike

earlier inhibitors, Tariquidar exhibits high affinity for P-gp, a long duration of action, and minimal

pharmacokinetic interaction with co-administered chemotherapy agents, making it a valuable

tool for studying and potentially overcoming P-gp-mediated MDR.[1][2] This document provides

a comprehensive overview of the chemical properties, biological activity, and experimental

evaluation of Tariquidar.

Chemical and Physicochemical Properties
Tariquidar is an anthranilic acid derivative characterized by its high lipophilicity and the

presence of a basic tertiary nitrogen, which is positively charged at physiological pH.[3] These
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features are common among potent P-gp modulators.

Property Value Reference(s)

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-

dihydro-1H-isoquinolin-2-

yl)ethyl]phenyl]carbamoyl]-4,5-

dimethoxyphenyl]quinoline-3-

carboxamide

Synonyms XR9576, D06008

CAS Number 206873-63-4

Molecular Formula C₃₈H₃₈N₄O₆

Molecular Weight 646.7 g/mol

Solubility >10 mM in DMSO

Chemical Synthesis

A detailed, step-by-step

synthesis protocol for

Tariquidar is not readily

available in the public domain

literature. The molecule

consists of a quinoline

carboxamide core linked to a

dimethoxy-phenyl ring, which

is further connected to a

phenyl group bearing a 6,7-

dimethoxy-

tetrahydroisoquinoline moiety.

Quantitative Biological Data
Tariquidar's interaction with P-gp is characterized by high-affinity binding and potent inhibition

of its transport function. It also exhibits activity against other ABC transporters at higher

concentrations.

Table 3.1: In Vitro P-glycoprotein (P-gp) Activity
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Parameter Value
Cell Line /
System

Comments Reference(s)

Binding Affinity

(Kd)
5.1 ± 0.9 nM

CHrB30 cell

membranes

Determined by

equilibrium

binding assay

with [³H]-

Tariquidar.

ATPase Activity

(IC₅₀)
43 ± 9 nM

Vanadate-

sensitive ATPase

Inhibits 60-70%

of P-gp's basal

ATPase activity.

Drug

Accumulation

(EC₅₀)

487 ± 50 nM AuxB1 cells

Effective

concentration for

50% maximal

increase in [³H]-

vinblastine

accumulation.

Chemosensitizati

on Conc.
25 - 80 nM

Various MDR

human tumor

cells

Concentration

range required to

fully restore

sensitivity to

drugs like

doxorubicin,

paclitaxel, and

vincristine.

Table 3.2: Activity Against Other ABC Transporters
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Transporter Activity
Effective
Concentration

Comments Reference(s)

BCRP (ABCG2)
Substrate &

Inhibitor
≥ 100 nM

Tariquidar is

transported by

BCRP and acts

as a competitive

inhibitor at higher

concentrations. It

stimulates BCRP

ATPase activity

(EC₅₀ = 138.4

nM).

MRP1 (ABCC1)
No significant

activity
Not applicable

Tariquidar does

not inhibit MRP1-

mediated efflux.

MRP7 (ABCC10) Inhibitor 0.1 - 0.3 µM

Reverses MRP7-

mediated

resistance to

paclitaxel.

Prolonged

treatment (>24h)

can also

downregulate

MRP7 protein

expression.

Mechanism of Action
Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a

modulatory site on the transporter, distinct from the substrate-binding pocket. This interaction

locks the transporter in a specific, drug-bound conformational state, preventing the subsequent

ATP hydrolysis and conformational changes required for drug efflux. Interestingly, while it

blocks the transport of P-gp substrates, it can stimulate P-gp's basal ATPase activity,

suggesting it traps the enzyme in a futile catalytic cycle.
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P-gp Mediated Drug Efflux

Drug (Extracellular)

Drug (Intracellular)

P-gp (Inward-Open)

1. Drug Binding

P-gp (Outward-Open)

3. Drug Release

4. ATP Hydrolysis &
Reset

2 ADP + 2 Pi

2. ATP Binding &
Conformational Change2 ATP

Mechanism of Tariquidar Action

Tariquidar

P-gp Transmembrane
Domains (TMDs)

Binds to modulatory site

Locked P-gp
ConformationInduces

P-gp Nucleotide
Binding Domains (NBDs)

Drug Efflux Blocked

Futile ATPase Cycle
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General Workflow for P-gp Modulator Evaluation

Primary Screen:
Fluorescent Substrate Efflux Assay

(e.g., Rhodamine 123)

Biochemical Assay:
P-gp ATPase Activity

Confirm direct interaction

Functional Assay:
Chemosensitization (IC50 Shift)

Confirm functional reversal

Selectivity Profiling:
Test against other transporters

(e.g., BCRP, MRP1)

Assess off-target effects

In Vivo Studies:
Pharmacokinetics & Efficacy

Lead Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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